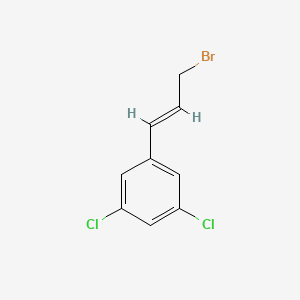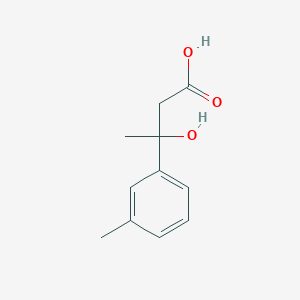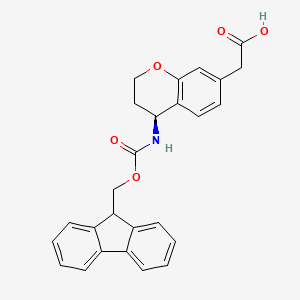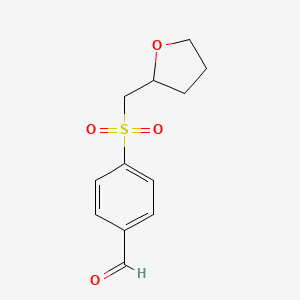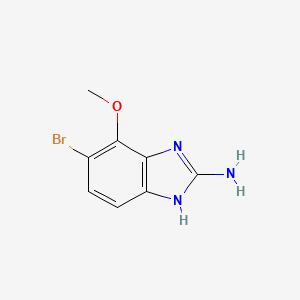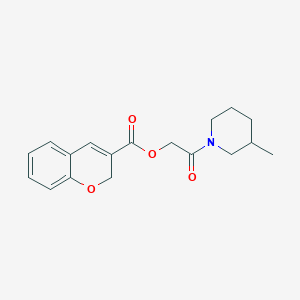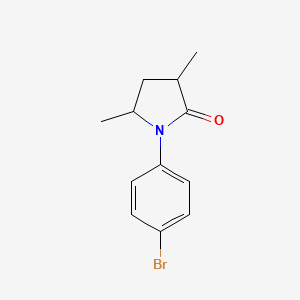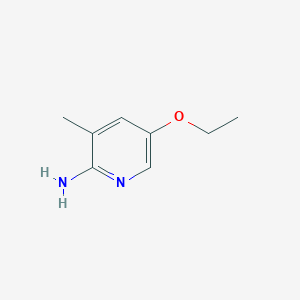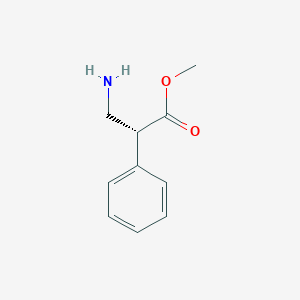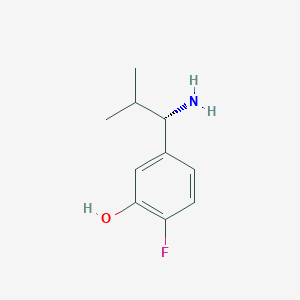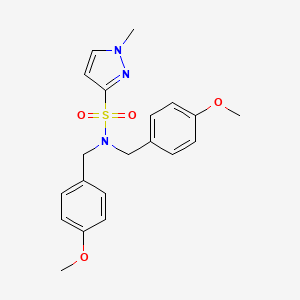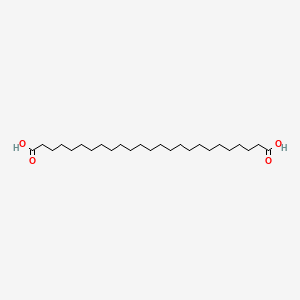
Pentacosanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacosanedioic acid is a long-chain dicarboxylic acid with the molecular formula HOOC(CH₂)₂₃COOH It is a saturated fatty acid with 25 carbon atoms and two carboxyl groups at each end of the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Pentacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain alkenes or alcohols. For example, the oxidation of 1-pentacosene using potassium permanganate (KMnO₄) in an alkaline medium can yield this compound. Another method involves the ozonolysis of long-chain alkenes followed by oxidative workup to produce the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves the biotransformation of long-chain hydrocarbons using microorganisms such as Candida tropicalis. This yeast can convert alkanes into the corresponding dicarboxylic acids through targeted functionalization. The process involves optimizing various parameters, including pH, substrate concentration, and fermentation conditions, to achieve high yields of this compound .
化学反応の分析
Types of Reactions
Pentacosanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxyl groups can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Esterification: The carboxyl groups can react with alcohols in the presence of acid catalysts to form esters.
Amidation: The carboxyl groups can react with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H₂SO₄).
Amidation: Amines and coupling agents such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Pentacosane-1,25-diol.
Esterification: Pentacosanedioate esters.
Amidation: this compound amides.
科学的研究の応用
Pentacosanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids in microorganisms.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
作用機序
The mechanism of action of pentacosanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as acyl-CoA synthetases and fatty acid oxidases. These enzymes activate the carboxyl groups, allowing the compound to undergo β-oxidation, a process that breaks down fatty acids to produce energy. Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.
類似化合物との比較
Pentacosanedioic acid can be compared with other long-chain dicarboxylic acids such as:
Dodecanedioic acid (C₁₂H₂₂O₄): A shorter-chain dicarboxylic acid used in the production of nylon and other polymers.
Hexadecanedioic acid (C₁₆H₃₀O₄): Another long-chain dicarboxylic acid with applications in the synthesis of lubricants and plasticizers.
Octadecanedioic acid (C₁₈H₃₄O₄): Used in the production of polyesters and as a corrosion inhibitor.
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Its extended structure allows for the formation of more flexible and durable polymers, making it valuable in high-performance material applications .
特性
分子式 |
C25H48O4 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC名 |
pentacosanedioic acid |
InChI |
InChI=1S/C25H48O4/c26-24(27)22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25(28)29/h1-23H2,(H,26,27)(H,28,29) |
InChIキー |
VHDHONCVIHDOAO-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Amino-2-((4'-fluoro-[1,1'-biphenyl]-2-yl)methyl)propanoic acid hydrochloride](/img/structure/B15220084.png)
